2-(1,4-Diazepan-1-yl)-2-(2-thienyl)acetic acid
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Overview
Description
2-(1,4-Diazepan-1-yl)-2-(2-thienyl)acetic acid is an organic compound that features a diazepane ring and a thienyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)-2-(2-thienyl)acetic acid typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Attachment of the Thienyl Group: The thienyl group can be introduced via a Grignard reaction or a similar organometallic coupling reaction.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazepan-1-yl)-2-(2-thienyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and other reduced derivatives.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
2-(1,4-Diazepan-1-yl)-2-(2-thienyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 2-(1,4-Diazepan-1-yl)-2-(2-thienyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,4-Diazepan-1-yl)-2-phenylacetic acid: Similar structure but with a phenyl group instead of a thienyl group.
2-(1,4-Diazepan-1-yl)-2-(2-furyl)acetic acid: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
2-(1,4-Diazepan-1-yl)-2-(2-thienyl)acetic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to phenyl or furyl analogs. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H16N2O2S |
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Molecular Weight |
240.32 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C11H16N2O2S/c14-11(15)10(9-3-1-8-16-9)13-6-2-4-12-5-7-13/h1,3,8,10,12H,2,4-7H2,(H,14,15) |
InChI Key |
PDDBLXWUQLQICX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C(C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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